2,5-dioxaspiro[3.4]octan-7-amine
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Overview
Description
2,5-Dioxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure, which includes a spiro linkage between a dioxane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxaspiro[3.4]octan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the spiro linkage. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.4]octane: Lacks the amine group but shares the spirocyclic structure.
7-Amino-2,5-dioxaspiro[3.4]octane: A similar compound with a different substitution pattern.
Spirocyclic oxindoles: Compounds with spirocyclic structures but different core frameworks.
Uniqueness
2,5-Dioxaspiro[3.4]octan-7-amine is unique due to its specific combination of a spirocyclic structure and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
2103779-12-8 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-1-6(9-2-5)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
GKAMDXOUKJIWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12COC2)N |
Purity |
95 |
Origin of Product |
United States |
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